

An In-Depth Technical Guide to DOPE-PEG-Fluor 647 (MW 2000)

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Compound of Interest

Compound Name: DOPE-PEG-Fluor 647,MW 2000

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-Fluor 647 (DOPE-PEG-Fluor 647), a fluorescent lipid conjugate essential for advanced drug delivery systems, bio-imaging, and diagnostic applications.

Core Components and Structure

DOPE-PEG-Fluor 647 is a multifunctional conjugate composed of three key components: a phospholipid anchor (DOPE), a biocompatible spacer (PEG 2000), and a far-red fluorescent dye (Fluor 647).[1][2] This structure allows for its seamless integration into lipid-based nanocarriers, providing both stealth properties and a robust mechanism for fluorescent tracking.

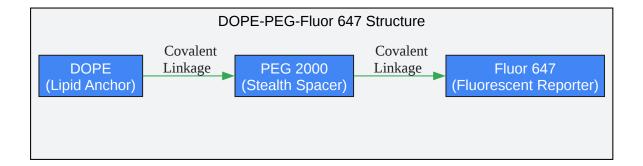
- DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): An unsaturated phospholipid that serves as a lipid anchor.[1] Its structure is ideal for incorporation into the lipid bilayer of liposomes and other lipid nanoparticles. DOPE is often used as a "helper lipid" due to its tendency to form non-bilayer structures, which can facilitate the endosomal escape of payloads in drug delivery.
- PEG 2000 (Polyethylene Glycol, MW 2000): A hydrophilic polymer with an average molecular weight of 2000 Daltons.[3] The PEG chain creates a hydrated layer on the surface of nanoparticles, which sterically hinders the binding of opsonin proteins. This "stealth"



characteristic reduces clearance by the reticuloendothelial system (RES), thereby prolonging circulation time in vivo.

Fluor 647: A bright and photostable far-red fluorescent dye.[4] Its spectral properties are well-suited for in vivo imaging, as longer wavelengths minimize background autofluorescence from biological tissues, allowing for deeper tissue penetration and higher signal-to-noise ratios.[5]

The logical assembly of these components results in a powerful tool for visualizing and quantifying the biodistribution of lipid-based drug delivery vehicles.



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Logical structure of the DOPE-PEG-Fluor 647 conjugate.

Physicochemical and Optical Properties

The combination of its constituent parts gives DOPE-PEG-Fluor 647 a unique set of properties that are critical for its function in experimental systems. All quantitative data is summarized in the tables below.

Structural and Physical Properties



Property	Value	Source
Average Molecular Weight	~2800 g/mol (PEG MW is ~2000 Da)	[2]
Appearance	Pink Solid	-
Solubility	Chloroform, DMF, Methanol, Water	[6]
Storage Conditions	-20°C, protected from light	[1]

Optical Properties

The fluorophore component, Fluor 647, is spectrally similar to other popular dyes like Alexa Fluor 647 and Cy5.[4]

Property	Value	Source
Excitation Maximum (Ex)	~650 nm	[4][7][8]
Emission Maximum (Em)	~665-671 nm	[4][7][8]
Molar Extinction Coeff.	~239,000 M ⁻¹ cm ⁻¹	[4][8]
Quantum Yield (Φ)	~0.33	[4]
Recommended Laser Lines	633 nm, 650 nm	[4][9]

Experimental Protocols and Applications

DOPE-PEG-Fluor 647 is primarily used as a fluorescent tracer in lipid nanoparticle formulations. Its incorporation allows for direct visualization and quantification of nanoparticle delivery, uptake, and biodistribution.

Representative Protocol: Formulation of Fluorescently Labeled Liposomes

This protocol describes a common method for preparing fluorescently labeled small unilamellar vesicles (SUVs) using the lipid film hydration and extrusion technique.



Materials:

- Primary Lipids (e.g., DSPC, DOPC)
- Cholesterol
- DOPE-PEG-Fluor 647 (MW 2000)
- Chloroform and/or Methanol
- Hydration Buffer (e.g., PBS, pH 7.4)
- Mini-Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

- Lipid Film Preparation:
 - In a round-bottom flask, dissolve the primary lipids, cholesterol, and DOPE-PEG-Fluor 647 in chloroform. A typical molar ratio is 55:40:5 (Lipid:Cholesterol:PEG-Lipid), with the fluorescent lipid constituting 0.1-1 mol% of the total lipid content.
 - Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
 - Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
 - Warm the hydration buffer to a temperature above the phase transition temperature (Tc) of the primary lipid.
 - Add the pre-warmed buffer to the lipid film and hydrate for 1 hour with gentle agitation to form multilamellar vesicles (MLVs).[10]
- Extrusion:
 - Assemble the mini-extruder with the desired pore-size membrane (e.g., 100 nm).

Foundational & Exploratory

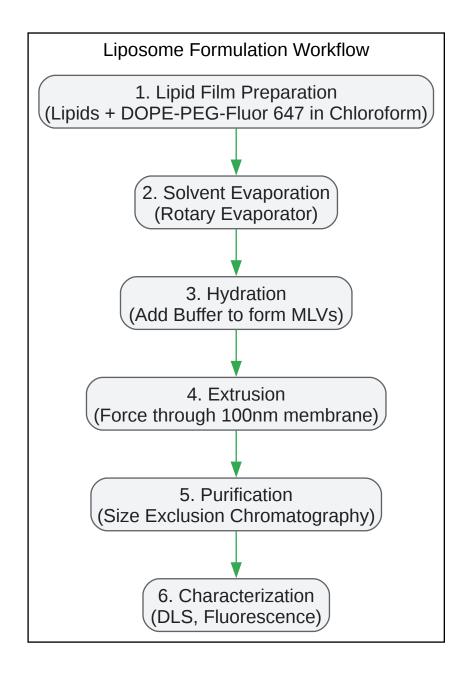




Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times.
 This process yields a translucent suspension of unilamellar liposomes with a defined size.
 [11]

- · Purification and Characterization:
 - Remove any unincorporated dye or solutes via size exclusion chromatography or dialysis.
 - Characterize the liposomes for size distribution and zeta potential using Dynamic Light Scattering (DLS).
 - Quantify fluorescence to confirm the incorporation of the DOPE-PEG-Fluor 647 conjugate.





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Experimental workflow for preparing fluorescent liposomes.

Key Applications:

 In Vivo Imaging: Tracking the biodistribution and tumor accumulation of liposomal drug carriers in animal models.



- Cellular Uptake Studies: Quantifying the internalization of nanoparticles by specific cell types using flow cytometry or fluorescence microscopy.[12]
- Pharmacokinetics: Measuring the circulation half-life of lipid nanoparticles by monitoring blood fluorescence levels over time.
- Formulation Development: Assessing the stability and integrity of different liposome formulations.

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